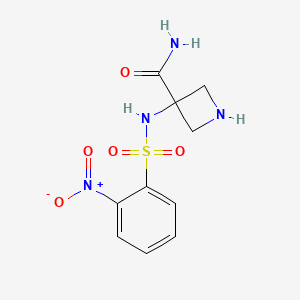
3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines. . This compound is characterized by the presence of a nitrophenyl group, a sulfonylamino group, and an azetidine ring, making it a unique and versatile molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced through the reaction of azetidine derivatives with sulfonyl chlorides under basic conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via nucleophilic substitution reactions, where the azetidine derivative reacts with nitrophenyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and the use of solid supports can enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Material Science: It serves as a precursor for the synthesis of polymers and materials with specific properties, such as antibacterial coatings and CO2 adsorption materials.
Mécanisme D'action
The mechanism of action of 3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interfere with protein-protein interactions, disrupting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different functional groups.
Sulfonylazetidines: Compounds with sulfonyl groups attached to the azetidine ring, exhibiting similar reactivity.
Uniqueness
3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
3-[(2-nitrophenyl)sulfonylamino]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c11-9(15)10(5-12-6-10)13-20(18,19)8-4-2-1-3-7(8)14(16)17/h1-4,12-13H,5-6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALYCXMMZKUKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)N)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2449460.png)
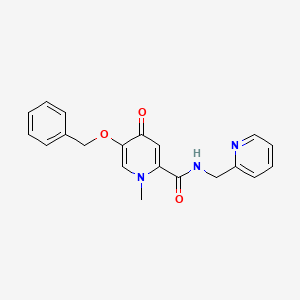
![9-Oxa-6-azaspiro[4.5]decane](/img/structure/B2449462.png)
![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2449463.png)
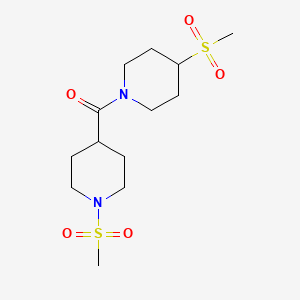
![4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2449467.png)
![2-chloro-6-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2449468.png)
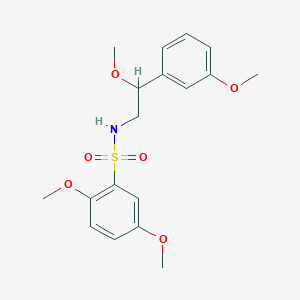
![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide](/img/structure/B2449472.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)
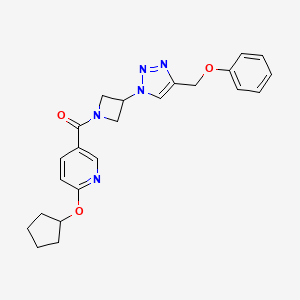

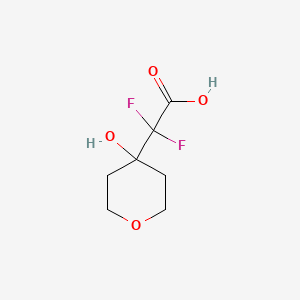
![benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2449482.png)
